5-LOX Inhibition: Defining a Negative-Control Profile vs. NDGA
In a head-to-target comparison, 1-bromo-3-methoxynaphthalen-2-ol exhibits an IC50 > 10,000 nM against human recombinant 5-lipoxygenase (5-LOX), measured via reduction of all-trans isomers of LTB4 and 5-HETE formation [1]. In contrast, the reference 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) demonstrates an IC50 of 200 nM in the same enzymatic class, representing a >50-fold lower potency for the target compound. This indicates that 1-bromo-3-methoxynaphthalen-2-ol is essentially inactive against 5-LOX, making it suitable for experimental designs requiring a naphthalene scaffold free of 5-LOX-mediated confounding activity.
| Evidence Dimension | 5-LOX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM |
| Comparator Or Baseline | NDGA: IC50 = 200 nM (5-LOX) |
| Quantified Difference | >50-fold weaker (target compound essentially inactive) |
| Conditions | Human recombinant 5-LOX expressed in E. coli BL21(DE3); LTB4/5-HETE formation assay; NDGA data from commercial specification sheet |
Why This Matters
For researchers who require a naphthalene core devoid of 5-LOX off-target activity, this compound provides a structurally informative negative control validated by quantitative binding data.
- [1] BindingDB. BDBM50591538: 1-Bromo-3-methoxynaphthalen-2-ol 5-LOX IC50 > 10,000 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50591538 View Source
